molecular formula C11H16N2 B2374312 2-Methyl-5-(pyrrolidin-1-yl)aniline CAS No. 69131-64-2

2-Methyl-5-(pyrrolidin-1-yl)aniline

Cat. No.: B2374312
CAS No.: 69131-64-2
M. Wt: 176.263
InChI Key: NTNQDORDXJEARH-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is characterized by the presence of a methyl group at the second position and a pyrrolidinyl group at the fifth position on an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidin-1-yl)aniline typically involves the reaction of aniline with pyrrolidine under basic conditions. One common method is to react 2-methylaniline with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or crystallization may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(pyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(pyrrolidin-1-yl)methyl)aniline
  • 2-(Pyrrolidin-1-yl)aniline
  • 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Uniqueness

2-Methyl-5-(pyrrolidin-1-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methyl-5-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNQDORDXJEARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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